(E)-5-(4-chlorophenyl)-4-(4-cinnamylpiperazin-1-yl)thieno[2,3-d]pyrimidine
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Overview
Description
(E)-5-(4-chlorophenyl)-4-(4-cinnamylpiperazin-1-yl)thieno[2,3-d]pyrimidine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thieno[2,3-d]pyrimidine core, which is a fused heterocyclic system, and is substituted with a 4-chlorophenyl group and a cinnamylpiperazinyl moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-(4-chlorophenyl)-4-(4-cinnamylpiperazin-1-yl)thieno[2,3-d]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-Chlorophenyl Group: This step often involves a substitution reaction where a suitable chlorinated aromatic compound is reacted with the thieno[2,3-d]pyrimidine core.
Attachment of the Cinnamylpiperazinyl Moiety: This step can be carried out through a nucleophilic substitution reaction where the piperazine ring is functionalized with a cinnamyl group, followed by its attachment to the thieno[2,3-d]pyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-5-(4-chlorophenyl)-4-(4-cinnamylpiperazin-1-yl)thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or dehydrogenated products.
Scientific Research Applications
(E)-5-(4-chlorophenyl)-4-(4-cinnamylpiperazin-1-yl)thieno[2,3-d]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-5-(4-chlorophenyl)-4-(4-cinnamylpiperazin-1-yl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- (E)-5-(4-chlorophenyl)-4-(4-benzylpiperazin-1-yl)thieno[2,3-d]pyrimidine
- (E)-5-(4-chlorophenyl)-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine
Uniqueness
(E)-5-(4-chlorophenyl)-4-(4-cinnamylpiperazin-1-yl)thieno[2,3-d]pyrimidine is unique due to the presence of the cinnamylpiperazinyl moiety, which imparts distinct chemical and biological properties compared to its analogs. This structural variation can lead to differences in reactivity, binding affinity, and overall biological activity.
Properties
IUPAC Name |
5-(4-chlorophenyl)-4-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]thieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN4S/c26-21-10-8-20(9-11-21)22-17-31-25-23(22)24(27-18-28-25)30-15-13-29(14-16-30)12-4-7-19-5-2-1-3-6-19/h1-11,17-18H,12-16H2/b7-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFCIWCANOYERPS-QPJJXVBHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C3=C4C(=CSC4=NC=N3)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C3=C4C(=CSC4=NC=N3)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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